molecular formula C5H6N2O3 B1417576 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1346270-06-1

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No. B1417576
CAS RN: 1346270-06-1
M. Wt: 142.11 g/mol
InChI Key: YKNCINPCYGMSKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.


Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The specific molecular structure of “4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid” is not found in the retrieved papers.

Scientific Research Applications

Inhibition of D-Amino Acid Oxidase

4-Hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid: is a potent and selective inhibitor of D-amino acid oxidase (DAO), which is an enzyme that degrades D-amino acids such as D-serine. Inhibition of DAO can protect cells from oxidative stress induced by D-serine, which is particularly relevant in neurological disorders where D-serine levels are dysregulated .

Synthesis Methodology

Recent advances in synthesis methods for pyrazole derivatives have been reported, including a swift and effective “one-pot” method for synthesizing pyrazoles from (hetero)arenes and carboxylic acids. This methodology could be applicable to the synthesis of 4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid and related compounds .

Anticancer Activity

Pyrazole derivatives have been studied for their potential anticancer activities. For instance, a synthesized pyrazole derivative was shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the cell cycle, and activating apoptosis pathways .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The synthesis and structural verification of such compounds suggest potential applications in treating parasitic diseases .

properties

IUPAC Name

4-hydroxy-3-methyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-4(8)3(5(9)10)7-6-2/h8H,1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNCINPCYGMSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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